molecular formula C21H26O6 B015688 Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside CAS No. 67381-29-7

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Cat. No. B015688
CAS RN: 67381-29-7
M. Wt: 374.4 g/mol
InChI Key: TUYNJBPDHIJUNF-TXVWBRJLSA-N
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Description

Synthesis Analysis

  • Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside can be synthesized through various chemical reactions. One such method involves the reaction of specific mannopyranose derivatives followed by deprotection processes (Awad, Ashry, & Schuerch, 1986).
  • The synthesis can also involve selective benzoyl protecting groups and methylation with diazomethane (Seymour, 1973).

Molecular Structure Analysis

  • The molecular structure of Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside and its derivatives can be characterized using NMR spectroscopy and other analytical techniques. For instance, the structure and the stereochemistry of various mannopyranoside derivatives have been established using these methods (Rana & Matta, 1986).

Chemical Reactions and Properties

  • Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside undergoes various chemical reactions. For example, reactions with butyllithium lead to the formation of different derivatives, showcasing the reactivity and versatility of the mannopyranoside (Clode, Horton, & Weckerle, 1976).

Physical Properties Analysis

  • The physical properties, such as the infrared and NMR spectroscopic properties, of Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside derivatives, have been noted to exhibit considerable differences, which can be crucial in determining their structural aspects (Seymour, 1973).

Scientific Research Applications

  • Oligosaccharide Synthesis : Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is used in the preparation of oligosaccharide moieties of N-linked glycoproteins. Acetolysis of related compounds allows for the preparation of key intermediates for these moieties, which are important in various biological processes (Shah et al., 1987).

  • Pharmaceutical Applications : The compound is used in synthesizing various derivatives with potential pharmaceutical applications. For example, it's involved in synthesizing 2,3,6-tri-O-methyl-D-mannose and related compounds, which have applications in both pharmaceuticals and nutraceuticals (Choy & Unrau, 1971).

  • Uronic Acid Derivatives Synthesis : Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside can be used to synthesize methyl ethers of uronic acids, leading to a variety of uronic acid derivatives, which have applications in different chemical processes (Grishkovets et al., 1983).

  • Glycoprotein Synthesis : The compound serves as a suitable glycosyl acceptor for the synthesis of complex glycoprotein fragments, which are key in stimulating certain biological processes (Liao & Lu, 1996).

  • Antimicrobial Activity : New monosaccharide derivatives synthesized from Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside show promising antimicrobial activity, with some demonstrating higher activity than standard antibiotics, highlighting its potential in developing new antimicrobial agents (Kawsar et al., 2013).

Future Directions

“Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside” exhibits noteworthy prospects in formulating therapeutic agents specifically tailored to combat HIV, cancer, inflammation, and analogous maladies . Its role in biomedical research, particularly as a precursor for the synthesis of diverse pharmaceuticals and molecules, suggests its potential for future applications .

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNJBPDHIJUNF-TXVWBRJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453644
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

CAS RN

67381-29-7
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
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Citations

For This Compound
4
Citations
OP Srivastava, O Hindsgaul - The Journal of Organic Chemistry, 1987 - ACS Publications
Simple and direct syntheses of 8-(methoxycarbonyl) octyl 3, 6-bis-Q-[2-Q-(aD-mannopyranosyl)-aD-mannopyranosyl]-aD-mannopyranoside (2), the corresponding terminally 6-0-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
M Bubenik - 1997 - escholarship.mcgill.ca
Attempts were made to synthesize cleanly and efficiently a 3, 6-branchpoint mannose monomer via three synthetic routes. This monomer was then to be used in a solution-phase …
Number of citations: 4 escholarship.mcgill.ca
M Bubenik - 1997 - collectionscanada.gc.ca
Des tentatives furent faites pour préparer le monomère mannose de branchement a (3, 6) par trois routes synthétiques, de manière efficace et conduisant à des produits de haute purité. …
Number of citations: 3 www.collectionscanada.gc.ca
D Depré, A Düffels, LG Green, R Lenz… - … A European Journal, 1999 - Wiley Online Library
The concise synthesis of nine diantennary oligosaccharides, such as 1, by chemical and chemoenzymatic protocols is presented. The compounds display Lewis X, Lewis Y, sialyl Lewis …

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